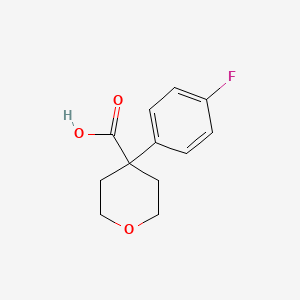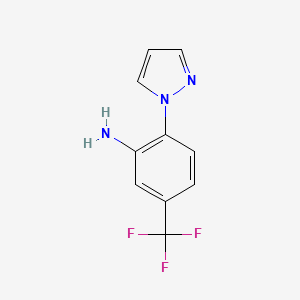
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline, or 2-PTA, is an organic compound with a wide range of applications across various fields of science and technology. It is a colorless liquid with a boiling point of 98°C and a molecular weight of 197.22 g/mol. 2-PTA is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used in the manufacture of polymers, polyurethanes, and other polymers.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline and related compounds have been studied for their potential in antitumor applications. A study by Maftei et al. (2016) described the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives with bioactive moieties, such as pyrazole, to improve transport through cell wall barriers. Some of these compounds showed promising in vitro anticancer activity, with one compound exhibiting a mean IC50 value of 5.66 μM (Maftei et al., 2016).
Luminescent Materials and OLED Application
This compound derivatives have been used in the development of luminescent materials. Vezzu et al. (2010) synthesized tetradentate bis-cyclometalated platinum complexes with derivatives, including 2-(1H-pyrazol-1-yl)aniline, for electroluminescence application. These complexes showed potential for use in organic light-emitting diodes (OLEDs) due to their high luminescent properties (Vezzu et al., 2010).
Molecular Structure Analysis
The molecular structure and properties of compounds incorporating this compound have been investigated. Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole and analyzed their molecular structures using X-ray crystallography and DFT calculations. Such studies contribute to understanding the structural aspects and potential applications of these compounds (Shawish et al., 2021).
Antimicrobial Activity
Compounds derived from this compound have shown antimicrobial properties. Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities against various microbial strains (Banoji et al., 2022).
Cholinesterase Inhibitors in Neurodegenerative Disorders
Derivatives of this compound have been explored as potential cholinesterase inhibitors, which could be beneficial in treating neurodegenerative disorders. Gálvez et al. (2018) designed and synthesized novel spiro- and pyrazolo[1, 5-c]quinazolines from 2-(1H-pyrazol-5-yl)anilines. These compounds were evaluated for their effectiveness as acetylcholinesterase and butyrylcholinesterase inhibitors, with some showing moderate inhibitory activity (Gálvez et al., 2018).
Fluorescent Chemosensors
This compound derivatives have been used in the development of fluorescent chemosensors. Shree et al. (2019) synthesized chemosensors using these derivatives for detecting aluminum ions, demonstrating their potential in environmental monitoring and bioimaging applications (Shree et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds have been used as p-type dopants for triarylamine-based hole conductors . These hole conductors are used in organic semiconductors, indicating that the compound may interact with these targets .
Mode of Action
It is known that similar compounds can alter the charge-transport properties of both molecular and polymeric organic semiconductors . This suggests that 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline may interact with its targets to modify their electrical properties .
Biochemical Pathways
It is known that similar compounds can affect the conductivity of certain organic semiconductors . This suggests that the compound may influence electron transport pathways within these materials .
Result of Action
It is known that similar compounds can enhance the power conversion efficiency of solid-state dye-sensitized solar cells . This suggests that the compound may have a similar effect when used in this context .
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteomic targets, which are essential for understanding protein functions and interactions . The nature of these interactions often involves binding to active sites or influencing the conformation of the target biomolecules, thereby affecting their activity.
Cellular Effects
The effects of this compound on cells are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes that either enhance or inhibit the enzyme’s activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound may undergo degradation, which can influence its efficacy and interactions with biomolecules . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUQHVNLXBAREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427698 | |
| Record name | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883881-78-5 | |
| Record name | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
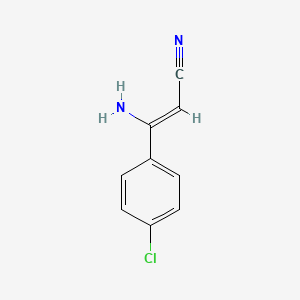
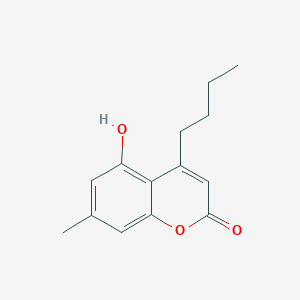
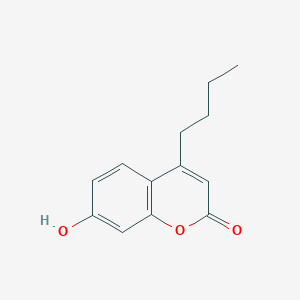
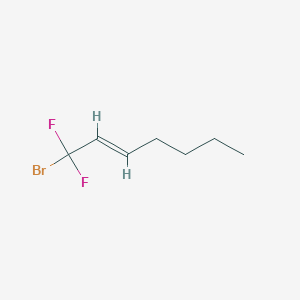
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)


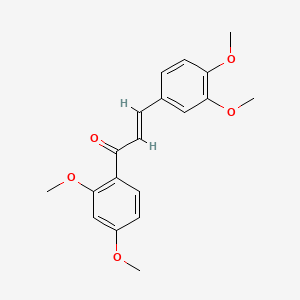
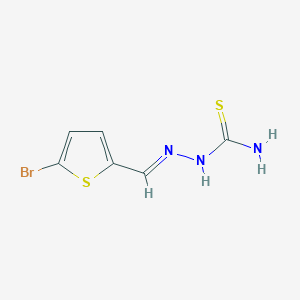
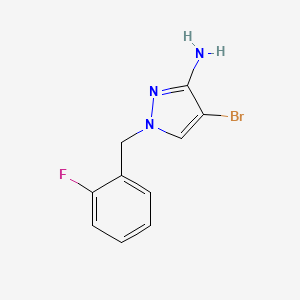
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)

